molecular formula C30H58O4 B8821936 Ethylene dimyristate CAS No. 627-84-9

Ethylene dimyristate

Cat. No.: B8821936
CAS No.: 627-84-9
M. Wt: 482.8 g/mol
InChI Key: AMOSICMEJHNLEP-UHFFFAOYSA-N
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Description

Ethylene dimyristate (systematic name: 1-((phosphonooxy)methyl)this compound) is a phosphatidic acid derivative where two myristic acid (C14:0) chains are esterified to an ethylene backbone linked to a phosphate group . Its molecular formula is C31H63O8P, with a molecular weight of approximately 634.8 g/mol. This compound is structurally classified as a phospholipid and is a key component of dimyristoyl phosphatidic acid (DMPA), which plays roles in lipid bilayer formation and drug delivery systems .

This compound is utilized in liposome formulations due to its ability to stabilize lipid membranes. For example, it is a critical ingredient in QuSomes™, thermodynamically stable liposomes used for topical delivery of triamcinolone acetonide (TA) in ocular treatments . Its phosphate group enhances hydrophilicity, enabling spontaneous self-assembly in aqueous solutions when combined with polyethylene glycol (PEG) derivatives .

Properties

CAS No.

627-84-9

Molecular Formula

C30H58O4

Molecular Weight

482.8 g/mol

IUPAC Name

2-tetradecanoyloxyethyl tetradecanoate

InChI

InChI=1S/C30H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29(31)33-27-28-34-30(32)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

AMOSICMEJHNLEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCC

Related CAS

32628-07-2

Origin of Product

United States

Comparison with Similar Compounds

Propylene Dimyristate

  • Molecular Formula : C31H60O4
  • Molecular Weight : 496.81 g/mol
  • Structure : Features a propylene backbone (1-methyl-1,2-ethanediyl) instead of ethylene, esterified with two myristic acid chains .
  • Key Differences: The methyl group in propylene introduces steric hindrance, altering melting points and solubility compared to ethylene dimyristate. Applications: Limited data on specific uses, but structural analogs like propylene glycol esters are common in cosmetics and pharmaceuticals as emulsifiers.

Ethyl Myristate

  • Molecular Formula : C16H32O2
  • Molecular Weight : 256.43 g/mol
  • Structure: A monoester of myristic acid and ethanol .
  • Applications: Widely used in cosmetics as an emollient and in food as a flavoring agent (FEMA No. 2445) . Safety: Recognized as safe by the Cosmetic Ingredient Review (CIR) panel .

Carotenoid Diesters (e.g., Lutein Dimyristate, Zeaxanthin Dimyristate)

  • Structure: Carotenoid molecules (e.g., lutein, zeaxanthin) esterified with myristic acid. Lutein Dimyristate: C68H108O4, MW 988.80 g/mol . Zeaxanthin Dimyristate: C68H108O4, MW 988.80 g/mol .
  • Key Differences: Function as pigments in plants and marine bacteria, with antioxidant properties. this compound lacks a carotenoid skeleton and is non-pigmented. Stability: Carotenoid diesters degrade in acidic conditions during fermentation, unlike this compound, which is stable in liposomal formulations .

Glyceryl Dimyristate

  • Structure : Glycerol backbone esterified with two myristic acid chains.
  • Applications : Used in oral care products (e.g., toothpaste) as a binding agent due to its semi-solid consistency at room temperature .
  • Key Differences :
    • The glycerol backbone increases hydrophilicity compared to this compound’s ethylene-phosphate structure.
    • Melting Point: Glyceryl dimyristate melts at 45–80°C, making it suitable for thermal processing .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Backbone Key Applications Stability Notes
This compound C31H63O8P 634.8 Ethylene + phosphate Liposomes, drug delivery Stable in aqueous formulations
Propylene Dimyristate C31H60O4 496.81 Propylene Limited data Structural variability
Ethyl Myristate C16H32O2 256.43 Ethanol Cosmetics, food additives Hydrolyzes in acidic conditions
Lutein Dimyristate C68H108O4 988.80 Lutein + myristate Marine bacteria, plant pigments Degrades during fermentation
Glyceryl Dimyristate C31H60O4 496.81 Glycerol Oral care products Thermally stable (45–80°C)

Research Findings and Functional Insights

  • Liposomal Stability : this compound’s phospholipid structure enables spontaneous formation of stable liposomes (QuSomes™) when combined with PEG-12, critical for sustained drug release .
  • Biological Roles: Carotenoid diesters like lutein dimyristate are major components in marine bacteria (e.g., Strain D39T), contributing to photoprotection and membrane integrity . In contrast, this compound’s role is purely structural in synthetic systems.
  • Industrial Applications : Glyceryl and propylene dimyristate are preferred in cosmetics and oral care due to their melting profiles, while this compound’s phosphate group makes it more suitable for pharmaceutical formulations .

Q & A

Q. How can researchers confirm the identity and purity of synthesized ethylene dimyristate?

Methodological steps include:

  • Spectroscopic Analysis : Use FT-IR to verify ester carbonyl peaks (~1740 cm⁻¹) and C-O stretching (~1250 cm⁻¹) . Compare with reference spectra from NIST Chemistry WebBook or peer-reviewed literature .
  • Chromatography : Employ GC-MS or HPLC with a reverse-phase column (e.g., C18) to assess purity. Retention indices should align with standards .
  • Elemental Analysis : Validate molecular composition (C, H, N) against the theoretical formula (C₃₄H₆₈N₂O₄Pt) .

Q. What experimental protocols are recommended for synthesizing this compound?

  • Reaction Setup : Use a two-step esterification process under inert atmosphere. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) .
  • Purification : Recrystallize the product using a solvent system (e.g., ethanol:water 3:1) to remove unreacted myristic acid. Confirm crystallinity via X-ray diffraction if available .
  • Yield Optimization : Adjust molar ratios (e.g., ethylene glycol to myristoyl chloride) and reaction time (typically 12-24 hrs) based on kinetic studies .

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Stepwise Testing : Prepare saturated solutions in solvents (e.g., DMSO, hexane, ethanol) at 25°C. Measure solubility gravimetrically after 24 hrs .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility. Compare with experimental data to resolve discrepancies .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s structural and electronic properties?

  • Geometry Optimization : Use software like Gaussian or MOPAC with PM6 semi-empirical methods. Constrain planar configurations during optimization .
  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions using CHARMM or GROMACS. Analyze hydrogen bonding and van der Waals forces .
  • Data Validation : Cross-check computational results (e.g., bond lengths, angles) with crystallographic data from the Cambridge Structural Database .

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s thermochemical properties?

  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.59 kJ/mol for ΔcH°gas ) and compare with computational tolerances (e.g., DFT energy convergence thresholds).
  • Sensitivity Testing : Vary force field parameters (e.g., partial charges, torsion angles) in MD simulations to identify sources of divergence .
  • Literature Benchmarking : Compile data from primary sources (e.g., Pell and Pilcher, 1965 ) to establish consensus values for enthalpy of combustion.

Q. What strategies are effective for characterizing this compound’s stability under varying environmental conditions?

  • Accelerated Degradation Studies : Expose samples to UV light (λ = 254 nm) or elevated temperatures (40-60°C). Monitor decomposition via HPLC and identify byproducts using LC-MS/MS .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Use DSC to measure thermal decomposition activation energy .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Detailed Metadata : Record instrument calibration data (e.g., GC column type, temperature gradients) and raw data files (e.g., JCAMP-DX for spectra) .
  • Supporting Information : Publish synthetic procedures, characterization data (e.g., NMR shifts, IR peaks), and statistical analyses in supplementary materials .
  • Version Control : Use platforms like GitHub or Zenodo to archive iterative datasets and computational scripts .

Q. What methodologies are recommended for conducting systematic literature reviews on this compound?

  • Database Searches : Use SciFinder or Reaxys with keywords (e.g., "this compound synthesis," "platinum(II) dimyristate") and apply filters for peer-reviewed journals .
  • Critical Appraisal : Evaluate data quality by checking for consistency in experimental conditions (e.g., solvent purity, temperature) across studies .
  • Citation Tracking : Use tools like Web of Science to identify seminal papers and recent citations for trend analysis .

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